molecular formula C16H20FNO2 B13221028 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13221028
M. Wt: 277.33 g/mol
InChI Key: KQWYJBVWKTUARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound characterized by the presence of a piperidinone core substituted with fluoro, methyl, and methylpropanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidinone core, followed by the introduction of the fluoro and methyl groups through electrophilic aromatic substitution reactions. The final step involves the acylation of the piperidinone with 2-methylpropanoyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity for its targets, while the piperidinone core provides structural stability.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
  • 1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
  • 1-(2-Fluoro-6-methylphenyl)-3-(2-ethylpropanoyl)piperidin-2-one

Uniqueness: 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the specific combination of fluoro, methyl, and methylpropanoyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged to develop new compounds with improved efficacy and reduced side effects in pharmaceutical applications.

Properties

Molecular Formula

C16H20FNO2

Molecular Weight

277.33 g/mol

IUPAC Name

1-(2-fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C16H20FNO2/c1-10(2)15(19)12-7-5-9-18(16(12)20)14-11(3)6-4-8-13(14)17/h4,6,8,10,12H,5,7,9H2,1-3H3

InChI Key

KQWYJBVWKTUARH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)N2CCCC(C2=O)C(=O)C(C)C

Origin of Product

United States

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